molecular formula C28H28FN3O2S2 B2957642 5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 671200-55-8

5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2957642
CAS No.: 671200-55-8
M. Wt: 521.67
InChI Key: WRCCFOWXXAAHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex tricyclic molecule featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core. Key structural elements include:

  • A sulfanyl-linked oxoethyl side chain bridging the pyrrole and tricyclic systems, enhancing conformational flexibility .

The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, with crystallization from dimethylformamide (DMF) yielding isostructural forms suitable for single-crystal X-ray diffraction studies. Refinement using SHELXL (a widely adopted crystallographic tool) ensures precise structural determination .

Properties

IUPAC Name

2-[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S2/c1-5-12-31-27(34)25-21-11-6-16(2)13-24(21)36-26(25)30-28(31)35-15-23(33)22-14-17(3)32(18(22)4)20-9-7-19(29)8-10-20/h5,7-10,14,16H,1,6,11-13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCCFOWXXAAHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=C(C=C5)F)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrole ring, the introduction of the fluorophenyl group, and the construction of the thia-diazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations:

  • Tricyclic Core Flexibility : The allyl group in the target compound introduces steric effects absent in phenyl-substituted analogs (), possibly modulating bioavailability.
  • Sulfur-Containing Linkers : The sulfanyl bridge in the target compound contrasts with sulfonyl groups in ’s analogs, reducing polarity but increasing thiol-mediated reactivity .

Physicochemical and Functional Comparisons

  • Solubility : The allyl and sulfanyl groups in the target compound likely reduce aqueous solubility compared to sulfonyl- or triazole-containing analogs ().
  • Chromatographic Behavior: Fluorophenyl groups increase retention times in reverse-phase chromatography due to hydrophobic interactions, as observed in flavonoid studies ().
  • Stability : The diazatricyclo core’s rigidity may enhance thermal stability compared to less-constrained triazole systems ().

Biological Activity

The compound 5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyValue
Molecular Formula C26H26F2N4O2S
Molecular Weight 486.57 g/mol
CAS Number Not available

The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antitumor activity. For instance, a study demonstrated that thiazole derivatives showed cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . The presence of electron-donating groups in the structure enhances their interaction with cellular targets.

Antimicrobial Properties

Compounds similar to the one have been reported to possess antimicrobial activity. A study highlighted that thiazole-containing compounds exhibited effective bacteriostatic actions against multi-drug resistant bacteria with minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL . This suggests a potential application in treating bacterial infections.

Enzyme Inhibition

The compound may also inhibit specific enzymes relevant to disease processes. For instance, structural analogs have shown selective inhibition of butyrylcholinesterase (BChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition was noted at IC50 values comparable to established inhibitors.

Case Study 1: Anticancer Activity

In a recent study, a series of thiazole-pyrrole hybrids were synthesized and tested for their anticancer properties. The results indicated that one of the analogs exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating potent activity attributed to the thiazole ring's structural characteristics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed significant activity with MIC values indicating effectiveness against resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The ability to inhibit enzymes like BChE suggests a mechanism involving competitive inhibition or allosteric modulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.